Chloro(difluoro)methanesulfinyl fluoride
Description
Significance of Organosulfur Fluorides in Modern Chemical Synthesis
Organosulfur compounds, particularly those containing fluorine, have become increasingly important in various domains of chemical science, including pharmaceuticals, agrochemicals, and materials science. The incorporation of sulfur and fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.
Organosulfur fluorides, a broad class that includes sulfonyl fluorides (R-SO2F) and the less explored sulfinyl fluorides (R-S(O)F), are of particular interest. Sulfonyl fluorides have gained prominence as versatile building blocks and functional groups in organic synthesis. They are known for their high stability and can act as effective precursors to a variety of other sulfur-containing compounds. The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction, a click chemistry concept, has further elevated the status of sulfonyl fluorides as reliable connectors for molecular assembly.
While sulfinyl halides in general are recognized as valuable intermediates for the synthesis of sulfoxides, sulfinates, and sulfinamides, sulfinyl fluorides remain a less-explored subclass. The inherent chirality at the sulfur atom in sulfinyl halides adds a layer of complexity and potential for asymmetric synthesis. The reactivity of the sulfinyl halide group makes it a target for nucleophilic substitution, allowing for the introduction of diverse functionalities.
Academic Relevance of Halogenated Fluorocarbon Compounds in Synthetic Methodology Development
The study of halogenated fluorocarbon compounds has been a cornerstone of organic chemistry for decades. The introduction of fluorine and other halogens into a carbon framework imparts unique electronic properties and steric demands, which can be exploited in the development of new synthetic methodologies.
Fluorinated groups are known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, the development of novel reagents and methods for the selective introduction of fluorinated and halogenated motifs is a highly active area of academic research. Compounds like chloro(difluoro)methanesulfinyl fluoride, containing a mixed-halogenated methyl group, are of interest for their potential to serve as synthons for the CClF2- group, which can be a valuable substituent in medicinal and materials chemistry.
The presence of both chlorine and fluorine on the same carbon atom offers differential reactivity, which can be harnessed for selective transformations. For instance, the carbon-chlorine bond is generally more susceptible to nucleophilic attack or reductive cleavage than the robust carbon-fluorine bond. This reactivity difference is a key principle in the design of complex synthetic strategies.
Historical Context and Evolution of Sulfinyl Fluoride Chemistry
The chemistry of organosulfur halides has a rich history, with sulfenyl and sulfonyl chlorides being known and utilized for over a century. The development of sulfinyl halide chemistry, however, has been more gradual. Early investigations into this class of compounds were often hampered by their thermal instability and sensitivity to moisture.
The synthesis of the first sulfinyl chlorides in the late 19th and early 20th centuries opened the door to the preparation of a range of sulfinyl derivatives. However, the corresponding sulfinyl fluorides have been historically less accessible and, as a result, less studied. The challenges associated with handling highly reactive fluorinating agents and the often-unstable nature of the resulting products limited the scope of early research.
In more recent times, advances in synthetic techniques and the availability of milder and more selective fluorinating reagents have renewed interest in the chemistry of sulfinyl fluorides. Researchers are now better equipped to synthesize, isolate, and characterize these elusive compounds. While the body of literature on sulfinyl fluorides is still considerably smaller than that for sulfonyl fluorides, there is a growing recognition of their potential as unique reagents and building blocks in fluorine chemistry. The study of halogenated derivatives, such as this compound, represents a logical progression in this evolving field, pushing the boundaries of our understanding of organosulfur-fluorine chemistry.
Interactive Data Tables
Table 1: Properties of Related Methanesulfonyl and Methanesulfinyl Halides
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Methanesulfonyl Chloride | CH3SO2Cl | 114.55 | 161 | A common reagent in organic synthesis. |
| Methanesulfonyl Fluoride | CH3SO2F | 98.10 | 123-124 | Known for its high stability. wikipedia.org |
| Trifluoromethanesulfinyl Fluoride | CF3S(O)F | 134.07 | N/A | Prepared by hydrolysis of CF3SF3. wikipedia.org |
| This compound | CClF2S(O)F | 152.52 | Not Available | Specific experimental data is not readily available in the searched literature. |
Table 2: Spectroscopic Data of a Related Sulfinyl Fluoride
| Compound | Spectroscopic Data |
| Trifluoromethanesulfinyl Fluoride (CF3S(O)F) | 19F NMR data is a key characterization technique for such compounds, but specific shifts for CF3S(O)F are not detailed in the provided search results. Infrared spectroscopy would show characteristic S=O and S-F stretching frequencies. |
| This compound | No specific spectroscopic data for this compound was found in the searched literature. Characterization would rely on 19F NMR, 13C NMR, and IR spectroscopy, as well as mass spectrometry. |
Structure
2D Structure
Properties
CAS No. |
63177-65-1 |
|---|---|
Molecular Formula |
CClF3OS |
Molecular Weight |
152.52 g/mol |
IUPAC Name |
chloro(difluoro)methanesulfinyl fluoride |
InChI |
InChI=1S/CClF3OS/c2-1(3,4)7(5)6 |
InChI Key |
ZENLXCSQPNHECU-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(S(=O)F)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloro Difluoro Methanesulfinyl Fluoride and Analogous Structures
Strategies for Carbon-Sulfur-Fluorine Bond Formation in Sulfinyl Fluorides
The construction of the sulfinyl fluoride (B91410) moiety, characterized by a chiral sulfur center bonded to an oxygen atom, a fluorine atom, and a carbon group, requires controlled fluorination reactions. These reactions typically start from precursors where the sulfur atom is at the same +4 oxidation state, such as sulfinyl chlorides, or from precursors that can be converted to this state.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination is a common strategy for introducing a fluorine atom into a molecule. This approach involves the reaction of a substrate with a nucleophilic fluoride source, where the fluoride ion displaces a leaving group. In the context of sulfinyl fluoride synthesis, the most common precursors are sulfinyl chlorides, where the chlorine atom is substituted by fluorine.
Reagents derived from sulfur tetrafluoride, such as (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are versatile reagents for deoxofluorination. While extensively used to convert alcohols to alkyl fluorides and carbonyls to difluorides, their application in the synthesis of sulfinyl fluorides from sulfinic acids or their derivatives is also a viable, though less common, approach. The reaction mechanism involves the activation of the sulfinic acid by the DAST or Deoxo-Fluor, followed by an intramolecular fluoride transfer.
Table 1: Application of Sulfur Tetrafluoride Derivatives in Fluorination
| Reagent | Typical Substrate | Product | Key Features |
| DAST | Alcohols, Aldehydes | Alkyl Fluorides | Thermally sensitive, effective for many substrates |
| Deoxo-Fluor | Alcohols, Ketones | Alkyl Fluorides | More thermally stable than DAST, similar reactivity |
This table presents typical applications of these reagents; their use for sulfinyl fluoride synthesis is less documented but mechanistically plausible.
Quaternary ammonium (B1175870) fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (TMAF), serve as soluble and reactive sources of fluoride ions in organic solvents. acsgcipr.org They are effective in converting sulfinyl chlorides to sulfinyl fluorides. The "naked" fluoride ion provided by these reagents is highly nucleophilic and readily displaces the chloride from the sulfinyl chloride precursor. Anhydrous conditions are often crucial for the success of these reactions, as the presence of water can lead to hydrolysis of the starting material and product. acsgcipr.org
Table 2: Quaternary Ammonium Fluorides in Nucleophilic Fluorination
| Reagent | Common Form | Solvent Compatibility | Notes |
| TBAF | Hydrate, solution in THF | Good in organic solvents | Anhydrous form is highly reactive but hygroscopic |
| TMAF | Anhydrous solid | Soluble in polar aprotics | Can be prepared from KF and Me₄NCl google.com |
Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are widely used and cost-effective fluorinating agents. google.comnih.gov Their effectiveness in converting sulfonyl chlorides to sulfonyl fluorides is well-established and suggests a similar utility for the synthesis of sulfinyl fluorides from their corresponding chlorides. google.comnih.govwikipedia.org The reactivity of these salts is often enhanced by the use of phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, which increase the solubility and nucleophilicity of the fluoride ion in aprotic organic solvents. wikipedia.org
Table 3: Alkali Metal Fluorides for Halogen Exchange Fluorination
| Fluoride Source | Common Additive/Catalyst | Reaction Conditions | Advantage |
| KF | 18-Crown-6, TBACl | Anhydrous, aprotic solvent | Cost-effective and readily available |
| CsF | None required | Aprotic solvent | Higher reactivity due to weaker M-F bond |
Electrophilic Fluorination Routes to Sulfinyl Fluorides
Electrophilic fluorination provides an alternative pathway to sulfinyl fluorides, typically starting from precursors with sulfur in a lower oxidation state, such as thiols or sulfenyl chlorides. In this approach, a reagent delivers an electrophilic fluorine atom ("F+") that reacts with the electron-rich sulfur center.
N-F reagents are a class of electrophilic fluorinating agents that are generally more stable and easier to handle than elemental fluorine. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophiles capable of fluorinating a wide range of substrates. The synthesis of sulfinyl fluorides using this method would likely involve the controlled oxidation and fluorination of a suitable sulfur(II) precursor. The reaction mechanism is thought to proceed through the attack of the sulfur atom on the electrophilic fluorine of the N-F reagent.
Table 4: Common Electrophilic N-F Reagents
| Reagent | Abbreviation | Oxidizing Power | Key Characteristics |
| Selectfluor | F-TEDA-BF₄ | High | Stable, crystalline solid, widely used |
| N-Fluorobenzenesulfonimide | NFSI | Moderate to High | Crystalline solid, effective for various substrates |
Development of Modified Electrophilic Fluorinating Systems
Electrophilic fluorination serves as a cornerstone for the formation of both carbon-fluorine (C-F) and sulfur-fluorine (S-F) bonds. wikipedia.org The strategy involves the reaction of a nucleophilic center with an electrophilic fluorine source ("F+"). Over the years, reagents have evolved from hazardous elemental fluorine to safer, more selective N-F compounds. wikipedia.org These modern reagents have been pivotal in the synthesis of complex fluorinated molecules, including organosulfur compounds.
Prominent among these are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and quaternary ammonium salts like Selectfluor® [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]. wikipedia.org These reagents are valued for their stability, ease of handling, and tunable reactivity. Their efficacy is rooted in the presence of strong electron-withdrawing groups attached to a nitrogen atom, which polarizes the N-F bond and enhances the electrophilicity of the fluorine atom. wikipedia.org
In the context of organosulfur chemistry, these systems have been successfully employed to create S-F bonds. For instance, Selectfluor has been utilized as both an oxidant and a fluorine source in the one-pot conversion of thiols and disulfides into sulfonyl fluorides. This transformation highlights the capacity of modern electrophilic fluorinating agents to mediate complex oxidative fluorinations under mild conditions. Another novel application involves the use of Selectfluor in combination with elemental sulfur to mediate the deoxyfluorination of carboxylic acids to acyl fluorides, proceeding through reactive sulfur-fluorine species generated in situ.
Table 1: Selected Electrophilic N-F Fluorinating Agents and Applications
| Reagent Name | Acronym | Structure | Typical Applications |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Fluorination of enolates, aromatic compounds, sulfides |
| Selectfluor® | F-TEDA-BF₄ | [C₅H₆NCH₂F]⁺[BF₄]⁻ | Fluorination of a wide range of nucleophiles, including alkenes, enols, and sulfur compounds |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Fluorination of carbanions (e.g., Grignard reagents, organolithiums) |
Radical Fluorination Pathways for C-F and S-F Bond Formation
Complementary to electrophilic methods, radical fluorination provides an alternative pathway for creating C-F and S-F bonds. This approach involves the reaction of a carbon- or sulfur-centered radical with a fluorine atom source. Historically, the use of highly reactive sources like fluorine gas (F₂) or xenon difluoride (XeF₂) limited the scope of these reactions. However, the discovery that electrophilic N-F reagents, such as NFSI, can also serve as effective fluorine atom transfer agents has led to a resurgence in this field.
Radical C-F bond formation is now a versatile tool in organic synthesis. Methodologies have been developed to generate carbon radicals from various precursors, including carboxylic acids (via decarboxylation) and boronic acids, or through the activation of C-H bonds. One of the major advantages of radical fluorination is its potential for remote C-H functionalization, allowing for the direct introduction of fluorine at positions not easily accessible by other methods.
While the radical formation of S-F bonds is less documented, the principles of radical chemistry suggest its feasibility. The generation of a sulfinyl radical (R-S•=O) from a suitable precursor, such as a sulfinic acid derivative, followed by trapping with a fluorine atom source like XeF₂ or an N-F reagent, presents a plausible route. The challenge lies in controlling the reactivity of the intermediate radicals and achieving selectivity for the desired S-F bond formation over other potential side reactions. The generation of sulfonyl radicals from sulfinates for other transformations is a known process, indicating that sulfur-centered radicals are accessible intermediates. nih.gov
Advanced Precursor Chemistry for Chloro(difluoro)methyl Sulfinyl Structures
Preparation of Chloro(difluoro)methyl-Containing Synthons
The synthesis of the target compound requires a reliable source for the chloro(difluoro)methyl (CClF₂) moiety. Several synthons have been developed for the introduction of this important structural unit. One of the most common precursors is chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial chemical. Under basic conditions, ClCF₂H can eliminate HCl to form difluorocarbene (:CF₂), a reactive intermediate used in various difluoromethylation reactions.
A more versatile synthon is (chlorodifluoromethyl)trimethylsilane (B179667) (Me₃SiCF₂Cl). This reagent can be prepared in high yield from the reaction of bromochlorodifluoromethane (B1201744) (CF₂BrCl) with aluminum in the presence of chlorotrimethylsilane. Me₃SiCF₂Cl serves as a nucleophilic source of the CClF₂ group and can be used to chlorodifluoromethylate aldehydes and other electrophiles.
Another important precursor is sodium chlorodifluoroacetate (ClCF₂CO₂Na). This salt, prepared from chlorodifluoroacetic acid, can be decarboxylated thermally to generate difluorocarbene. orgsyn.org This method is often used in situ for reactions with suitable trapping agents. orgsyn.org
Table 2: Key Precursors for the Chloro(difluoro)methyl Group
| Precursor | Formula | Typical Synthetic Route | Application |
| Chlorodifluoromethane | ClCF₂H | Industrial Production | In situ generation of difluorocarbene (:CF₂) |
| (Chlorodifluoromethyl)trimethylsilane | Me₃SiCF₂Cl | From CF₂BrCl, Al, and Me₃SiCl | Nucleophilic chlorodifluoromethylating agent |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Neutralization of ClCF₂CO₂H | Thermal generation of difluorocarbene (:CF₂) |
Transformation of Sulfur-Containing Precursors to Sulfinyl Fluorides
The formation of the sulfinyl fluoride functional group, -S(O)F, is a critical step. While the direct synthesis of chloro(difluoro)methanesulfinyl fluoride is not widely reported, its synthesis can be extrapolated from methods used for analogous sulfonyl fluorides (-SO₂F) and sulfinate esters (-S(O)OR).
The conversion of sulfonic acids or their salts to sulfonyl fluorides is a well-established transformation. nih.govnih.gov Modern methods often employ deoxyfluorinating agents. For example, thionyl fluoride (SOF₂) has been shown to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. rsc.org Similarly, bench-stable solids like Xtalfluor-E® can achieve the same transformation for both sulfonic acids and their salts under mild conditions. nih.govrsc.org These methods typically proceed through the activation of the sulfonic acid followed by nucleophilic substitution with fluoride.
A more direct analogy for sulfinyl fluoride synthesis comes from the preparation of sulfinate esters. One reported method involves the treatment of an alcohol with thionyl fluoride to generate a sulfinyl fluoride intermediate (RO-S(O)F), which is then reacted with an organometallic reagent. rsc.org This indicates that sulfinyl fluorides can be formed and utilized as synthetic intermediates. A plausible pathway to an alkylsulfinyl fluoride would involve the controlled oxidation of a thiol (R-SH) to the corresponding sulfinic acid (R-SO₂H), followed by a deoxyfluorination reaction analogous to those used for sulfonic acids, but under conditions that avoid over-oxidation to the sulfonyl fluoride.
Table 3: Synthetic Pathways to Sulfonyl Fluorides from Sulfur Precursors
| Precursor | Reagents | Product | Key Features |
| Thiols / Disulfides | Electrochemical Oxidation, KF | Sulfonyl Fluoride | Avoids stoichiometric chemical oxidants; environmentally benign. nih.gov |
| Thiols | SOCl₂, H₂O₂ then KHF₂ | Sulfonyl Fluoride | One-pot process using inexpensive reagents. thieme-connect.com |
| Sulfonic Acids / Salts | Thionyl Fluoride (SOF₂) in DMF | Sulfonyl Fluoride | High yields in short reaction times. rsc.org |
| Sulfonic Acids / Salts | Xtalfluor-E® | Sulfonyl Fluoride | Utilizes a stable, solid deoxyfluorinating agent. nih.gov |
| Sulfonates / Sulfonic Acids | Cyanuric Chloride, KHF₂ | Sulfonyl Fluoride | Mild, one-pot protocol avoiding harsh reagents. nih.gov |
Principles of Green Chemistry in the Synthesis of Fluorinated Organosulfur Compounds
The synthesis of fluorinated organosulfur compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve safety. This is particularly relevant given that traditional methods often required highly toxic and difficult-to-handle reagents, such as sulfuryl fluoride (SO₂F₂) gas or potassium hydrogen fluoride (KHF₂).
Recent innovations have focused on developing safer, more cost-effective, and environmentally benign synthetic routes. A notable example is the development of a process to convert thiols and disulfides into sulfonyl fluorides using a combination of SHC5® (a stabilized sodium hypochlorite) and potassium fluoride (KF). This method is highly efficient and produces only non-toxic sodium and potassium salts as byproducts, minimizing waste and environmental impact.
Another green approach is the use of electrochemistry. The electrochemical oxidative coupling of thiols with potassium fluoride provides a direct route to sulfonyl fluorides without the need for chemical oxidants. nih.govacs.org This method utilizes readily available starting materials and a safe fluoride source, aligning with green chemistry goals. Furthermore, implementing such reactions in continuous-flow reactors can significantly reduce reaction times and improve scalability and safety. tue.nl These principles—atom economy, use of safer reagents and solvents, and energy efficiency—are directly applicable to the development of sustainable synthetic routes for this compound and related compounds.
Mechanistic Investigations of Chloro Difluoro Methanesulfinyl Fluoride Reactions
Mechanistic Insights into Carbon-Fluorine and Sulfur-Fluorine Bond Formation Processes
The formation of carbon-fluorine (C-F) and sulfur-fluorine (S-F) bonds are central to the chemistry of fluorinated organosulfur compounds. Methodologies for forging S-F bonds are less common than those for C-F bond formation. nih.gov A prominent strategy involves the oxidative halogenation of thiols to create S(IV)-F or S(VI)-F compounds. nih.gov This is often achieved using a chlorine source, such as calcium hypochlorite, in conjunction with a fluoride (B91410) source like potassium fluoride (KF). nih.gov Density functional theory (DFT) calculations have been employed to understand the mechanistic aspects of these transformations, providing rationale for the observed product distributions. nih.govresearchgate.net
In the context of Chloro(difluoro)methanesulfinyl fluoride, the S-F bond is a key reactive site. The mechanisms governing its reactions are influenced by the high electronegativity of fluorine, which creates a highly polarized bond. rsc.org The strength of the C-F bond is a defining characteristic of fluoropolymers, contributing to their chemical resistance and stability. mt.com C-F bond activation, while challenging, can lead to nucleophilic fluorination of electrophiles. mt.com Mechanistic investigations into related sulfonyl fluorides show that nucleophilic activation, for example by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can lead to the expulsion of a fluoride anion and the formation of a reactive intermediate. nih.gov This intermediate can then participate in further reactions, such as radical processes for alkene ligation. nih.gov
Role of Difluorocarbene Intermediates in Related Syntheses
Difluorocarbene (:CF2) is a highly versatile and reactive intermediate in organic synthesis, primarily used to incorporate the difluoromethylene (-CF2-) and difluoromethyl (-CF2H) groups into molecules. sioc.ac.cncas.cn These groups are of significant interest as they can serve as bioisosteres for other functional groups, such as ethereal oxygen or hydroxyl groups. sioc.ac.cn Difluorocarbene is a singlet carbene, with its reactivity moderated by the opposing electronic effects of the fluorine atoms: a destabilizing inductive electron-withdrawal and a stabilizing π-back-donation of fluorine's lone pair electrons into the carbene's empty p-orbital. sioc.ac.cncas.cn This balance renders difluorocarbene a moderately electrophilic species. cas.cncas.cn
Many difluorocarbene precursors are sulfur-containing compounds. For instance, reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine can release difluorocarbene under basic conditions. sioc.ac.cn Similarly, the transformation of difluorocarbene into thiocarbonyl fluoride has been used as a synthetic tool for the cyclization of amines. cas.cn Given the structure of this compound, it is plausible that under specific conditions, such as treatment with a suitable base, it could undergo α-elimination to generate difluorocarbene. The general pathway for such a transformation is outlined below.
Table 1: General Scheme for Difluorocarbene Generation from Precursors
| Step | Process | Description |
|---|---|---|
| 1 | Deprotonation/Activation | A base removes a proton or a Lewis acid coordinates to the precursor, creating an unstable anion or activated complex. |
| 2 | α-Elimination | The unstable intermediate eliminates a leaving group and a halide from the same carbon atom. |
| 3 | :CF2 Formation | The singlet difluorocarbene intermediate is generated and can be trapped by various nucleophiles or unsaturated systems. sioc.ac.cncas.cn |
The generated difluorocarbene can then react with a wide range of nucleophiles (O, S, N, C-nucleophiles), undergo [2+1] cycloaddition with alkenes and alkynes, or form ylides with phosphines and amines. sioc.ac.cn
Reaction Kinetics and Thermodynamic Profiles of Fluorination Processes
Understanding the kinetics and thermodynamics of fluorination is critical for controlling reaction outcomes and ensuring process safety, as these reactions can be highly energetic. mt.com The rate of fluorination processes is influenced by temperature, pressure, and the concentration of the fluorinating agent. mdpi.comnasa.gov For instance, studies on the fluorination of metal oxides show that the reaction rate increases significantly with temperature, sometimes shifting the process into a combustion mode due to the exothermic nature of the reaction. mdpi.com
The kinetics of heterogeneous fluorination reactions, such as the reaction of fluorine gas with iron, have been found to follow a logarithmic rate law, where the amount of product formed is related to the logarithm of time. nasa.gov This type of kinetic profile often suggests that the reaction is limited by the diffusion of the reactant through a growing product film on the surface. nasa.gov The activation energy for such a process, which is a measure of the energy barrier that must be overcome for the reaction to occur, can be calculated from the temperature dependence of the reaction rate. nasa.gov
Table 2: Factors Influencing Fluorination Reaction Profiles
| Parameter | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
|---|---|---|
| Temperature | Generally increases the reaction rate exponentially (Arrhenius equation). mdpi.com | Shifts the equilibrium position based on the reaction enthalpy (Le Châtelier's principle). For exothermic reactions, lower temperatures favor products. |
| Pressure/Concentration | Increases the rate for reactions involving gaseous or dissolved reactants by increasing collision frequency. nasa.gov | For reactions involving gases, higher pressure favors the side with fewer moles of gas. |
| Fluorinating Agent | The chemical nature of the agent (e.g., elemental fluorine vs. an N-F reagent) dictates the intrinsic reactivity and mechanistic pathway, thus affecting the rate. | Does not change the equilibrium position but determines if the reaction is feasible under given conditions. |
While specific kinetic and thermodynamic data for this compound are not widely published, its reactions would be governed by these fundamental principles. The highly polarized S-F and C-Cl bonds would be the most likely sites for thermodynamic and kinetic control of reactions.
Elucidation of Electrophilic vs. Nucleophilic Pathways in Organosulfur Fluoride Reactivity
The reactivity of organosulfur fluorides can be understood by considering two primary pathways: electrophilic and nucleophilic. alfa-chemistry.com In a nucleophilic pathway, a fluoride source (F⁻) acts as the nucleophile, attacking an electron-deficient center to form a C-F or S-F bond. alfa-chemistry.comnih.gov Conversely, in an electrophilic pathway, a fluorinating agent acts as an electrophile ("F⁺" equivalent), transferring a fluorine atom to a nucleophilic site on the substrate. alfa-chemistry.comresearchgate.net
Organosulfur (VI) compounds like sulfonyl fluorides are generally considered to be electrophilic at the sulfur center. nih.gov The strong electron-withdrawing effects of the oxygen and fluorine atoms render the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. nih.gov This electrophilicity is a key driver of their reactivity. For example, the reaction of sulfonyl fluorides with nucleophiles like DBU proceeds via nucleophilic attack on the sulfur atom. nih.gov
In contrast, the fluorine atoms in this compound are not typically sources of nucleophilic fluoride. Instead, the compound as a whole, or fragments derived from it, would more likely react via pathways dictated by the electrophilic nature of the sulfur and carbon atoms. The high electronegativity of fluorine stabilizes anionic intermediates (Meisenheimer complexes) in nucleophilic aromatic substitution, which accelerates the rate-determining addition step, making fluoride a better leaving group in this specific context than other halogens. stackexchange.com
Table 3: Comparison of Nucleophilic and Electrophilic Fluorination Pathways
| Feature | Nucleophilic Pathway | Electrophilic Pathway |
|---|---|---|
| Fluorine Source | Acts as a nucleophile (F⁻). Examples: KF, CsF, DAST. alfa-chemistry.comresearchgate.net | Acts as an electrophile ("F⁺"). Examples: Selectfluor, NFSI, N-fluoropyridinium salts. alfa-chemistry.comnih.gov |
| Substrate | Must have an electrophilic center and a leaving group (e.g., alkyl halides). | Must have a nucleophilic site (e.g., enolates, aromatic rings, alkenes). alfa-chemistry.com |
| Mechanism | Typically Sₙ2 substitution or addition to unsaturated systems. alfa-chemistry.com | Involves attack of the nucleophilic substrate on the electrophilic fluorine atom of the reagent. researchgate.net |
| Reactivity of Organosulfur Fluorides | The sulfur atom acts as the electrophilic target for an external nucleophile. nih.gov | The organosulfur compound itself does not typically act as the electrophilic fluorinating agent. |
Studies on Catalyst Activity and Selectivity in Fluorination Reactions
Catalysis plays a pivotal role in modern fluorination chemistry, enabling milder reaction conditions, and improving both efficiency and selectivity. nih.gov Both transition-metal catalysis and organocatalysis have been successfully applied to C-F bond formation. rsc.orgnih.gov
Lewis acids are effective catalysts for many fluorination reactions. They can activate substrates by coordinating to leaving groups or activate the fluorinating agent itself. For instance, Lewis acids like SbCl₅, MoCl₅, and TaCl₅ have been shown to be efficient catalysts for the fluorination of organic compounds using HF, likely by forming a more nucleophilic complex with HF. researchgate.net In other systems, Lewis acidic aluminum chlorofluoride (ACF) has been used to catalyze F/Cl exchange reactions in fluorinated compounds. d-nb.info
Transition metal catalysts, particularly those based on palladium, have been used in directed C-H fluorination reactions. nih.gov In these systems, a directing group on the substrate coordinates to the metal center, bringing the catalyst into proximity of a specific C-H bond, which is then cleaved and replaced with a fluorine atom from an electrophilic fluorine source like Selectfluor or NFSI. rsc.orgnih.gov Chiral catalysts, often involving metals like nickel or titanium complexed with chiral ligands (e.g., DBFOX-Ph), have been developed for enantioselective fluorination, allowing for the synthesis of specific stereoisomers. nih.gov
Table 4: Overview of Catalytic Systems in Fluorination Reactions
| Catalyst Type | Example(s) | Typical Reaction | Mechanism/Role of Catalyst |
|---|---|---|---|
| Lewis Acids | AlF₃, SbCl₅, Boranes researchgate.netnih.govscite.ai | Halogen exchange (Halex), Hydrofluorination | Activates substrate or fluorinating agent; may facilitate fluoride abstraction/rebound. researchgate.netnih.gov |
| Transition Metals | Pd(OAc)₂, Ni(ClO₄)₂ nih.govnih.gov | Directed C-H fluorination, Enantioselective fluorination of β-ketoesters | Lowers activation barrier for C-F bond formation; controls stereoselectivity through chiral ligand environment. nih.govnih.gov |
| Organocatalysts | Chiral Phosphoric Acids, 9-Fluorenone rsc.orgnih.gov | Enantioselective oxyfluorination, Photochemical benzylic C-H fluorination | Activates substrates through hydrogen bonding (chiral anion phase-transfer); acts as a photosensitizer. rsc.orgnih.gov |
The reactivity of this compound could likely be modulated and controlled using such catalytic systems to achieve selective transformations at the C-Cl or S-F bonds.
Applications of Chloro Difluoro Methanesulfinyl Fluoride in Advanced Organic Synthesis
Chloro(difluoro)methanesulfinyl Fluoride (B91410) as a Versatile Fluorination Reagent
There is no available data in the reviewed literature detailing the use of Chloro(difluoro)methanesulfinyl fluoride as a reagent for introducing fluorine atoms into organic molecules. Its potential reactivity, substrate scope, and efficiency as a fluorinating agent have not been reported.
Synthetic Utility in the Construction of Complex Fluorinated Molecular Architectures
Enabling Reagent in Perfluoroalkylation and Fluoroalkylation Methodologies
While the broader field of perfluoroalkylation and fluoroalkylation is well-developed, the specific contribution of this compound to these methodologies is not described in the available literature. There are no reports of it being used to introduce chloro(difluoro)methyl or related fluoroalkyl groups into organic substrates.
Integration into Multicomponent Reaction Sequences and One-Pot Transformations
Modern synthetic chemistry often relies on efficient multicomponent and one-pot reactions. However, there is no evidence to suggest that this compound has been integrated into such reaction sequences.
Theoretical and Computational Studies of Chloro Difluoro Methanesulfinyl Fluoride
Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics
Theoretical studies provide a powerful lens for understanding the intrinsic properties of Chloro(difluoro)methanesulfinyl fluoride (B91410) at the atomic level. Through the application of sophisticated computational models, a detailed picture of its electronic structure and the nature of its chemical bonds can be obtained.
Density Functional Theory (DFT) has emerged as a robust method for the accurate prediction of molecular geometries and energies. For Chloro(difluoro)methanesulfinyl fluoride, DFT calculations, employing various functionals and basis sets, are instrumental in determining the most stable three-dimensional arrangement of its atoms. These calculations typically involve an iterative process to find the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals a tetrahedral-like arrangement around the central sulfur atom, albeit distorted due to the different electronic and steric demands of the oxygen, fluorine, chlorine, and difluoromethyl groups. The calculated energies from these DFT methods also offer a quantitative measure of the molecule's thermodynamic stability.
Table 1: Calculated Geometrical Parameters for this compound using DFT (Note: This table is a representative example of data that would be generated from DFT calculations and is for illustrative purposes as specific literature values were not found in the search.)
| Parameter | Value |
| S=O Bond Length (Å) | 1.45 |
| S-F Bond Length (Å) | 1.58 |
| S-C Bond Length (Å) | 1.85 |
| C-F Bond Length (Å) | 1.34 |
| C-Cl Bond Length (Å) | 1.76 |
| O=S-F Bond Angle (°) | 108.5 |
| O=S-C Bond Angle (°) | 110.2 |
| F-S-C Bond Angle (°) | 98.7 |
| F-C-F Bond Angle (°) | 109.1 |
| F-C-Cl Bond Angle (°) | 109.8 |
Ab initio quantum chemistry methods, which are based on first principles without empirical parameterization, provide a high level of theory for assessing molecular reactivity and stability. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to calculate electronic properties that govern reactivity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and its propensity to undergo chemical reactions. A larger gap generally implies higher stability. Furthermore, the distribution of electron density and the calculation of electrostatic potential maps can identify electrophilic and nucleophilic sites within the this compound molecule, offering predictions about its behavior in chemical reactions.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to elucidate the most likely mechanistic pathways. For instance, the hydrolysis of this compound, a reaction of significant interest, can be modeled to understand the step-by-step process of bond breaking and formation.
These models can determine the activation energies for different potential pathways, thereby predicting the feasibility and rate of a reaction under various conditions. Such studies can reveal the role of solvent molecules in facilitating the reaction and can help in designing experiments to favor a desired outcome.
Investigations of Intermolecular Interactions and Solvation Effects
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Computational models can be used to investigate these intermolecular forces, such as dipole-dipole interactions and van der Waals forces. Understanding these interactions is crucial for predicting physical properties like boiling point and solubility.
Solvation models, both implicit and explicit, can be applied to simulate the behavior of this compound in different solvents. cmdm.tw These models account for the dielectric effect of the solvent and specific interactions like hydrogen bonding, providing insights into how the solvent environment can influence the molecule's conformation, reactivity, and spectroscopic properties.
Conformational Analysis and Energetics of Sulfinyl Fluoride Structures
This compound possesses rotational freedom around its single bonds, leading to the possibility of different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements and calculating their relative energies to identify the most stable conformers.
By rotating around the S-C bond, for example, different staggered and eclipsed conformations can be identified. The energy profile of this rotation can be calculated, revealing the energy barriers between different conformers. This information is critical for understanding the molecule's dynamic behavior and its population of different conformational states at a given temperature.
Table 2: Relative Energies of Conformers of this compound (Note: This table is a representative example of data that would be generated from conformational analysis and is for illustrative purposes as specific literature values were not found in the search.)
| Conformer | Dihedral Angle (F-S-C-Cl) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 1.25 |
| Eclipsed | 0° | 4.50 |
Spectroscopic Characterization Techniques for Structural Elucidation of Chloro Difluoro Methanesulfinyl Fluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic and inorganic compounds. For Chloro(difluoro)methanesulfinyl fluoride (B91410), a comprehensive analysis using ¹³C and ¹⁹F NMR would be essential. Due to the absence of protons, ¹H NMR would not be applicable.
The ¹⁹F nucleus is highly suitable for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, which results in high sensitivity. The chemical shift range for ¹⁹F is significantly wider than for ¹H, providing excellent signal dispersion.
In the hypothetical ¹⁹F NMR spectrum of Chloro(difluoro)methanesulfinyl fluoride, two distinct signals would be expected: one for the two equivalent fluorine atoms of the difluoromethyl (-CF₂-) group and another for the fluorine atom of the sulfinyl fluoride (-S(O)F) group. The chemical shifts (δ) would be influenced by the electronegativity of the surrounding atoms (Cl, S, O). The signal for the -CF₂- group would likely appear as a doublet due to coupling with the sulfinyl fluoride, and the -S(O)F signal would appear as a triplet due to coupling with the two equivalent fluorine atoms of the -CF₂- group.
The ¹³C NMR spectrum would show a single resonance for the carbon atom. This signal would be split into a triplet of doublets (or a more complex multiplet) due to coupling with the two fluorine atoms of the -CF₂- group and the single fluorine atom of the -S(O)F) group.
Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are estimated values for illustrative purposes only.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹⁹F (-CF₂) | -70 to -90 | Doublet | ²J(F-S-F) = 15-30 |
| ¹⁹F (-S(O)F) | +50 to +70 | Triplet | ²J(F-S-F) = 15-30 |
| ¹³C | 115 to 130 | Triplet of Doublets | ¹J(C-F) = 280-320; ³J(C-S-O-F) = 5-15 |
While one-dimensional NMR provides crucial information, two-dimensional (2D) NMR techniques would be instrumental in confirming the connectivity within the this compound molecule, especially in the absence of protons. A ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment would definitively correlate the fluorine atoms to the single carbon atom. These experiments are powerful for tracing the bonding network in complex fluorinated molecules.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of these spectra allows for the identification of characteristic functional groups and the nature of chemical bonds. For this compound, strong absorptions corresponding to the S=O, C-F, S-F, and C-Cl stretching vibrations would be expected.
The S=O stretching frequency is typically observed in the range of 1100-1350 cm⁻¹ and is a strong band in the IR spectrum. The C-F stretching vibrations are also characterized by strong absorptions, typically found in the 1000-1400 cm⁻¹ region. The S-F and C-Cl stretching frequencies would be expected at lower wavenumbers, generally in the 600-900 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. Raman spectroscopy would be particularly useful for observing symmetric vibrations that might be weak or inactive in the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound (Note: These are estimated values for illustrative purposes only.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| S=O Stretch | 1200 - 1300 | Strong | Medium |
| C-F Stretch (asymmetric) | 1100 - 1200 | Strong | Medium |
| C-F Stretch (symmetric) | 1050 - 1150 | Strong | Strong |
| S-F Stretch | 800 - 900 | Strong | Medium |
| C-Cl Stretch | 700 - 800 | Medium-Strong | Strong |
| Bending Modes | < 600 | Medium-Weak | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination of Related Derivatives
While obtaining a single crystal of the potentially volatile this compound for X-ray diffraction might be challenging, this technique would provide the most definitive structural information. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and conformational details. This method is considered the gold standard for molecular structure determination. Should stable, crystalline derivatives of this compound be synthesized, their analysis by X-ray crystallography would offer invaluable and unambiguous insight into the molecular geometry at the sulfur and carbon centers.
Derivatives and Analogues of Chloro Difluoro Methanesulfinyl Fluoride: Preparation and Synthetic Utility
Synthesis of Chloro(difluoro)methyl-Containing Sulfur Derivatives
The synthesis of sulfur derivatives incorporating the chloro(difluoro)methyl group is a key area of research, providing access to a range of compounds with potential applications in medicinal and materials chemistry.
The preparation of chloro(difluoro)methanesulfonyl halides, such as chlorides and azides, serves as a gateway to a variety of other functionalized molecules. While direct synthesis of chloro(difluoro)methanesulfonyl chloride is not extensively documented, analogous sulfonyl chlorides can be synthesized from the corresponding sulfinic acids or their salts. A general approach involves the chlorination of a sulfinic acid.
Similarly, the synthesis of sulfonyl fluorides often proceeds through the fluorination of the corresponding sulfonyl chlorides. A common method involves the use of a fluoride (B91410) source like potassium fluoride, sometimes in a biphasic water/acetone mixture to facilitate the exchange of chloride for fluoride. semanticscholar.org For instance, methanesulfonyl fluoride can be prepared from methanesulfonyl chloride using potassium fluoride in an aqueous medium. google.com This suggests a potential pathway to chloro(difluoro)methanesulfonyl fluoride from its corresponding sulfonyl chloride.
Another strategy for synthesizing sulfonyl fluorides is the deoxyfluorination of sulfonic acids. Reagents such as Xtalfluor-E® have been shown to convert both aryl and alkyl sulfonic acids and their salts into sulfonyl fluorides. cas.cn
The conversion of sulfonyl chlorides to sulfonyl azides is a well-established transformation, typically achieved by reacting the sulfonyl chloride with sodium azide. This reaction provides a route to sulfonyl azides, which are versatile intermediates in organic synthesis.
An efficient method for the synthesis of chlorofluoromethyl sulfoxides and sulfones has been developed, which avoids the use of metals or environmentally harmful freons. researchgate.net This approach provides a viable route to these important classes of compounds. The synthesis of chlorofluoromethyl phenyl sulfoxides and sulfones has been reported, starting from dichlorofluoromethyl phenyl sulfide (B99878). researchgate.net The reduction of the corresponding dichlorofluoromethyl phenyl sulfoxides using sodium dithionite (B78146) can yield chlorofluoromethyl sulfoxides, albeit sometimes in moderate yields. researchgate.net
The following table summarizes the preparation of some chlorofluoromethyl sulfoxides and sulfones:
Table 1: Preparation of Chlorofluoromethyl Sulfoxides and Sulfones
| Entry | Substrate | Product | Yield (%) |
|---|
Data sourced from Pégot, B., et al. (2015). researchgate.net
Furthermore, difluoromethyl sulfides, sulfoxides, and sulfones can be prepared through various difluoromethylation reactions. acs.org For instance, difluoromethyl phenyl sulfone can be synthesized and subsequently used in reactions to introduce the difluoromethyl group into other molecules. acs.org
Transformations of the Sulfinyl Fluoride Moiety
The sulfinyl fluoride group is a reactive functional group that can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.
The sulfur-fluorine bond in sulfinyl fluorides is susceptible to nucleophilic attack. For example, sulfinyl fluorides can react with amines to form the corresponding sulfinamides. This reaction involves the displacement of the fluoride ion by the amine nucleophile.
Hydrolysis of the sulfur-fluorine bond can occur in the presence of water, leading to the formation of the corresponding sulfinic acid. The reactivity of the S-F bond is a key feature in the synthetic utility of sulfinyl fluorides.
The chloro(difluoro)methyl group itself can be a site for further chemical modification. The presence of a chlorine atom allows for nucleophilic substitution reactions, although the electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the C-Cl bond.
Derivatization can also be achieved through radical reactions. For instance, radical addition reactions involving related fluoroalkyl compounds have been explored. nih.gov Additionally, methods for the selective functionalization of difluoromethyl groups are being developed, which could potentially be adapted for the chloro(difluoro)methyl group. researchgate.net
Stereoselective Synthesis of Chloro(difluoro)methanesulfinyl Fluoride Analogues
The development of stereoselective methods for the synthesis of chiral organofluorine compounds is a significant area of research. While direct stereoselective synthesis of this compound analogues is not widely reported, related methodologies for creating chiral centers adjacent to fluorinated groups are emerging.
One approach involves the desymmetrization of geminal difluoroalkanes through a frustrated Lewis pair (FLP) mediated monoselective C–F activation, where a chiral sulfide acts as the Lewis base. semanticscholar.orgnih.gov This method leads to the formation of diastereomeric sulfonium (B1226848) salts with good diastereoselectivity. semanticscholar.orgnih.gov Although this has not been specifically applied to this compound, it represents a promising strategy for accessing chiral analogues.
Another relevant development is the use of stereoselective nucleophilic reagents for difluoro(aminosulfinyl)methylation. cas.cn For example, (R)-2-pyridyl difluoromethyl sulfoximine (B86345) has been used for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into carbonyls and imines. cas.cn This highlights the potential for developing chiral reagents that could be used to synthesize enantiomerically enriched analogues of this compound.
Conclusion and Future Research Directions in Chloro Difluoro Methanesulfinyl Fluoride Chemistry
Current Challenges and Future Opportunities in Organosulfur Fluorine Chemistry
Organosulfur fluorine chemistry is a field of immense opportunity, primarily fueled by the high demand for novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity. However, the synthesis and manipulation of these molecules are not without significant challenges.
One of the primary hurdles is achieving precise control over the oxidation state of sulfur while managing the high reactivity of fluorine-containing reagents. The synthesis of complex molecules with multiple fluorine atoms and a sulfur center requires methodologies that are both selective and mild enough to preserve sensitive functional groups. Furthermore, challenges remain in developing sustainable and cost-effective methods that avoid the use of harsh or hazardous reagents, which have traditionally been a mainstay of fluorination chemistry.
Despite these difficulties, the future is promising. The development of new catalytic systems is a significant area of opportunity. Transition-metal catalysis, photoredox catalysis, and electrochemical methods are beginning to provide novel pathways for the formation of C–F and S–F bonds under milder conditions. These approaches could enable the construction of complex fluorinated sulfur compounds that were previously inaccessible. There is also a growing interest in "late-stage fluorination," where fluorine atoms are introduced at the final steps of a synthetic sequence. This strategy is highly valuable in drug discovery for the rapid generation of analog libraries. Molecules like Chloro(difluoro)methanesulfinyl fluoride (B91410), with their unique combination of reactive sites, could serve as valuable building blocks in this context.
Emerging Methodologies for Enhanced Synthesis and Reactivity of Fluorinated Sulfinyl Compounds
The synthesis of fluorinated sulfinyl compounds has historically been challenging. However, recent advancements in synthetic organic chemistry are providing new tools to tackle this problem. While methods specific to Chloro(difluoro)methanesulfinyl fluoride are not prominent, emerging strategies for the synthesis of related sulfonyl fluorides and other organosulfur fluorine compounds can be adapted and extended.
One promising approach is the direct chloride/fluoride exchange. Recent studies have demonstrated that sulfonyl chlorides can be efficiently converted to sulfonyl fluorides using simple and mild conditions, such as a biphasic mixture of potassium fluoride in water and acetone. nih.gov Adapting such methods for sulfinyl chlorides could provide a straightforward route to sulfinyl fluorides. Another key area of development is the use of deoxyfluorination reagents. Reagents like Xtalfluor-E® have been used to convert sulfonic acids to sulfonyl fluorides, offering a bench-stable and milder alternative to traditional methods. organic-chemistry.org Exploring the reactivity of these reagents with the corresponding sulfinic acids could open new avenues for the synthesis of fluorinated sulfinyl compounds.
Furthermore, photoredox catalysis is emerging as a powerful tool for the formation of sulfur-containing molecules. These methods, which utilize visible light to initiate radical reactions, allow for transformations to occur under exceptionally mild conditions. nih.gov The application of photoredox catalysis to the synthesis of fluorinated sulfinyl compounds could enable the use of a wider range of starting materials and improve functional group tolerance. The development of these and other novel synthetic methods will be crucial for unlocking the full potential of complex molecules like this compound, making them more accessible for reactivity studies and application-oriented research.
Potential for Novel Academic Applications of this compound in Advanced Chemical Research
The unique structural features of this compound suggest several potential applications in advanced chemical research. The presence of multiple reactive sites—the sulfinyl fluoride group, the difluoromethyl group, and the chlorine atom—makes it a potentially versatile building block for the synthesis of more complex organosulfur and organofluorine compounds.
One area of significant potential is in the development of new chemical probes and reagents. For instance, related compounds like methanesulfonyl fluoride are known to be potent and selective inhibitors of enzymes such as acetylcholinesterase. The distinct electronic properties of the chloro(difluoro)methyl group in this compound could be leveraged to design new inhibitors with unique selectivity profiles for various enzymes. The sulfinyl fluoride moiety itself is a reactive electrophile that can engage with nucleophilic residues in proteins, making it a candidate for applications in chemical biology and covalent inhibitor design.
In synthetic chemistry, this compound could serve as a precursor to a variety of novel fluorinated functional groups. The chlorine atom could be displaced through nucleophilic substitution, while the sulfinyl fluoride could undergo addition or substitution reactions. The difluoromethyl group is a highly sought-after moiety in medicinal chemistry, as it can act as a bioisostere for a hydroxyl group or a hydrogen bond donor. The ability to introduce this group via a reagent like this compound would be of considerable interest. As synthetic methodologies become more advanced, the exploration of this and other highly functionalized fluorinated building blocks will undoubtedly lead to the discovery of new reactions and the creation of molecules with novel and valuable properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
